molecular formula C10H10N4OS B1362114 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone CAS No. 25803-68-3

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Cat. No. B1362114
CAS RN: 25803-68-3
M. Wt: 234.28 g/mol
InChI Key: FDXMSEVSSDFTDV-UHFFFAOYSA-N
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Description

“1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone” is a chemical compound with the CAS Number: 25803-68-3. It has a molecular weight of 234.28 and its IUPAC name is 1-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetone .


Molecular Structure Analysis

The InChI code for “1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone” is 1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition

“1-Phenyl-1H-tetrazole-5-thiol” has been identified as an effective inhibitor of aluminum corrosion in 1M HCl solution. This application is crucial in protecting metal surfaces and structures from corrosive environments, thereby extending their lifespan and maintaining their integrity .

Synthesis of Oxacyclic Building Blocks

This compound has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions. These building blocks are fundamental components in the creation of complex organic molecules used in pharmaceuticals and materials science .

Synthesis of Metalated Tetradecyl Sulfone

Another application involves the use of “1-Phenyl-1H-tetrazole-5-thiol” in the synthesis of metalated tetradecyl sulfone. This process is part of creating compounds that can be used in various chemical reactions and material synthesis .

Safety and Hazards

The safety data sheet for a similar compound, 1-Phenyl-1H-tetrazole-5-thiol, indicates that it is a flammable solid that may cause an allergic skin reaction and causes serious eye irritation . It is advised to wash off immediately with plenty of water for at least 15 minutes if skin or eye contact occurs .

properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXMSEVSSDFTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357779
Record name 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25803-68-3
Record name 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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